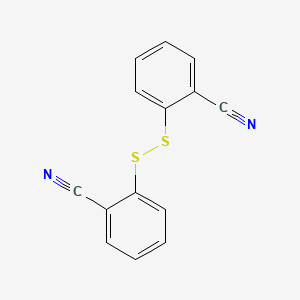

2,2'-Dithiobis(benzonitrile)

説明

Overview of Dithiobis(benzonitrile) Architectures

The term "dithiobis(benzonitrile)" can describe several structural isomers, differentiated by the substitution pattern of the nitrile group on the benzene (B151609) rings relative to the disulfide linkage. Besides the 2,2'- isomer, which is the focus of this article, 3,3'-dithiobis(benzonitrile) and 4,4'-dithiobis(benzonitrile) are also possible. Each isomer possesses a unique spatial arrangement and electronic distribution, which in turn dictates its physical properties and chemical reactivity. The 2,2' architecture places the electron-withdrawing nitrile groups in close proximity to the disulfide bond, potentially influencing the bond's electrochemical properties and its reactivity towards cleavage and functionalization.

Significance of the Disulfide Linkage in Organic Chemistry

The disulfide bond (S-S) is a pivotal functional group in organic chemistry, renowned for its unique covalent nature and its role in structural stabilization. fiveable.mewikipedia.org Formed by the oxidation of two thiol (-SH) groups, this linkage is a key feature in the tertiary and quaternary structures of proteins, where it helps to maintain their three-dimensional shape by linking cysteine residues. fiveable.mechemeurope.comucalgary.ca

The significance of the disulfide bond extends beyond biochemistry into materials science and synthetic chemistry. rsc.org Disulfide bonds are relatively stable yet can be reversibly cleaved under mild reducing or oxidizing conditions. fiveable.me This characteristic is exploited in the design of dynamic systems, such as self-healing polymers and drug delivery vehicles, where the cleavage and formation of the S-S bond can be triggered by specific stimuli. rsc.org In organic synthesis, the disulfide linkage serves as a versatile functional group that can participate in a variety of transformations, including thiol-disulfide exchange reactions. chemeurope.com

Contextualizing 2,2'-Dithiobis(benzonitrile) within the Realm of Dithio-Aryl Compounds

Dithio-aryl compounds, or diaryl disulfides, are a broad class of organic molecules characterized by the Ar-S-S-Ar' structure. These compounds are significant in both academic research and industrial applications. rsc.org They serve as important intermediates in the synthesis of aryl sulfides, which are prevalent in pharmaceuticals and agrochemicals. organic-chemistry.org

Diaryl disulfides are known to participate in a range of chemical reactions. They can undergo reductive cleavage to form aryl thiols or be used in transition metal-catalyzed cross-coupling reactions to form new carbon-sulfur or carbon-carbon bonds. rsc.orgorganic-chemistry.org For instance, recent research has shown that diaryl disulfides can react with aryl bromides in the presence of a nickel catalyst to form biaryls through an unusual C-S bond cleavage. rsc.org Furthermore, diaryl disulfides can act as catalysts in photoreactions, where they are cleaved into thiyl radicals that can initiate a variety of chemical transformations. beilstein-journals.org

Within this context, 2,2'-Dithiobis(benzonitrile) is a specialized diaryl disulfide. The presence of the ortho-nitrile groups distinguishes it from simpler analogues like diphenyl disulfide. These electron-withdrawing groups can modify the reactivity of the disulfide bond and the aromatic rings, opening up unique avenues for its application as a building block in the synthesis of more complex heterocyclic structures and functional materials. lookchem.com For example, it is used as a key intermediate in the synthesis of various pharmaceuticals and as a crosslinking agent in the production of polymers and resins. lookchem.com

Structure

3D Structure

特性

CAS番号 |

33174-74-2 |

|---|---|

分子式 |

C14H8N2S2 |

分子量 |

268.4 g/mol |

IUPAC名 |

2-[(2-cyanophenyl)disulfanyl]benzonitrile |

InChI |

InChI=1S/C14H8N2S2/c15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16/h1-8H |

InChIキー |

VPYVSDNWAWBSLU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C#N)SSC2=CC=CC=C2C#N |

正規SMILES |

C1=CC=C(C(=C1)C#N)SSC2=CC=CC=C2C#N |

製品の起源 |

United States |

Synthetic Pathways and Methodological Advancements for 2,2 Dithiobis Benzonitrile

Historical Development of Synthetic Routes

The formation of the disulfide bond is a fundamental transformation in organic sulfur chemistry. Historically, the synthesis of diaryl disulfides relied on the oxidation of the corresponding thiophenols. One of the earliest methods for the formation of sulfur-halogen bonds, which can be precursors to disulfides, is the Zincke disulfide cleavage, a reaction where a disulfide is converted to a sulfur halide. chemeurope.com While not a direct synthesis of disulfides, it highlights the early interest in the reactivity of the disulfide linkage.

The most common and historically significant method for preparing diphenyl disulfide, a parent compound to 2,2'-Dithiobis(benzonitrile), involves the oxidation of thiophenol. chemeurope.com Early methods often employed mild oxidizing agents like iodine (I₂) or hydrogen peroxide (H₂O₂). chemeurope.com These foundational methods laid the groundwork for the synthesis of more complex disulfides, including those with functional groups like the nitrile group present in 2,2'-Dithiobis(benzonitrile). The ease of oxidation generally follows the order of aromatic thiols being more readily oxidized than aliphatic thiols. organic-chemistry.org

Oxidative Coupling Strategies for Benzenethiol Precursors

The primary and most direct route to 2,2'-Dithiobis(benzonitrile) is the oxidative coupling of its precursor, 2-cyanobenzenethiol. This reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol, with the concomitant loss of two protons and two electrons. A variety of oxidizing agents have been employed for this transformation, ranging from simple inorganic reagents to more complex catalytic systems. The choice of oxidant can influence the reaction conditions, yield, and purity of the final product.

Common oxidizing agents that have been successfully used for the synthesis of symmetrical disulfides from thiols include:

Halogens: Iodine is a classic and effective reagent for this purpose. chemeurope.com

Peroxides: Hydrogen peroxide is another common and environmentally benign oxidant. chemeurope.com

Metal-based reagents: Various metal salts and complexes can catalyze the oxidation of thiols.

Other oxidizing agents: A range of other reagents are also effective.

The following table summarizes various oxidative coupling methods applicable to the synthesis of symmetrical diaryl disulfides like 2,2'-Dithiobis(benzonitrile).

| Oxidizing Agent/System | Precursor | Solvent | Conditions | Yield | Reference |

| Iodine (I₂) | Thiophenol | - | - | - | chemeurope.com |

| Hydrogen Peroxide (H₂O₂) | Thiophenol | - | - | - | chemeurope.com |

| Air/Et₃N | Thiophenols | DMF | Room Temp, Sonication | High | acs.org |

| Dimethyl Sulfoxide (DMSO)/I₂ | Thiols | - | - | High | chemeurope.com |

| Fe(III)-Montmorillonite | Thiols | Buffer (pH 7.2) | 45°C | 80-92% | chemeurope.com |

Electrochemical Approaches to Disulfide Formation

Electrochemical methods offer a green and efficient alternative for the synthesis of disulfide bonds, avoiding the need for chemical oxidizing agents. The fundamental principle involves the anodic oxidation of thiols. In this process, the thiol is oxidized at the anode to form a thiyl radical. Two of these radicals then combine to form the disulfide bond.

The electrolysis of aryldiazonium tetrafluoroborates in the presence of carbon disulfide has also been reported as a method to produce diaryl disulfides in good yields. umaine.edu This method proceeds via the cathodic reduction of the diazonium salt. umaine.edu Electrochemical methods can often be performed under mild conditions and offer high selectivity. orgsyn.org The use of a divided cell can sometimes improve the yield of the desired disulfide. nih.gov

Below is a table outlining key aspects of electrochemical disulfide synthesis.

Alternative and Emerging Synthetic Methodologies for Symmetrical Disulfides

Beyond traditional oxidative coupling and electrochemical methods, several alternative and modern approaches for the synthesis of symmetrical disulfides have been developed. These methods often utilize different starting materials or activation strategies, aiming for improved efficiency, milder conditions, or broader substrate scope.

One such approach involves the reaction of aryl halides with a sulfur source. For instance, diaryl disulfides can be synthesized from aryl halides and carbon disulfide in the presence of a copper catalyst. orgsyn.org Another method uses ethyl potassium xanthogenate with aryl halides, catalyzed by a metal-organic framework (MOF), to form symmetrical diaryl disulfides. google.com

Photocatalysis has also emerged as a powerful tool for disulfide synthesis. Visible-light-mediated coupling of arenediazonium tetrafluoroborates with carbon disulfide provides a chemoselective route to diaryl disulfides under mild, environmentally friendly conditions. chemicalbook.combeilstein-journals.org

A patent describes the synthesis of 2,2'-dicyanodiphenyl disulfide (an alternative name for 2,2'-Dithiobis(benzonitrile)) in a 92.1% yield from 2-cyanothioanisole, demonstrating a specific industrial preparation method. chemicalbook.com

Synthetic Routes to Substituted 2,2'-Dithiobis(benzonitrile) Analogues

The synthesis of substituted analogues of 2,2'-Dithiobis(benzonitrile) is important for tuning its chemical and physical properties for various applications. These syntheses generally follow the same principles as for the parent compound, starting from appropriately substituted precursors.

For example, a patent discloses the preparation of substituted 2,2'-dithiobis(benzothiazole)s, which can include cyano substituents, by oxidizing the corresponding 2-mercaptobenzothiazole (B37678) derivatives with potassium bromate (B103136) in an acidified aqueous solution. google.com This methodology could be adapted for the synthesis of substituted 2,2'-Dithiobis(benzonitrile) analogues.

The preparation of the necessary substituted 2-cyanobenzenethiol precursors is a key step. For instance, 2-amino-4-(trifluoromethyl)benzenethiol (B102987) can be prepared from the corresponding disulfide, bis-[2-nitro-4-(trifluoromethyl)phenyl]disulfide, by reduction with zinc dust. google.com The synthesis of 2-amino-2'-cyanodiphenyl sulfide (B99878) has been achieved by reacting 2-aminothiophenol (B119425) with 2-chlorobenzonitrile. quora.com

Furthermore, methods exist for the synthesis of various substituted benzonitriles, which could then be converted to the corresponding thiols. For example, o-nitrobenzonitriles can be produced by the reaction of an o-nitrochlorobenzene with cuprous cyanide. google.com A Japanese patent describes the synthesis of 2,2'-dithiobis-(6-chlorobenzonitrile), a halogenated analogue of the target compound. google.com

The synthesis of a bis-derivative has been achieved through the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with 4,4'-dithiobis(benzenamine) under microwave irradiation, showcasing a method for incorporating the dithiobis(benzene) scaffold into larger molecules. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2,2 Dithiobis Benzonitrile

Reactions Involving the Disulfide Bond Cleavage

The disulfide bond is a pivotal reactive center in 2,2'-Dithiobis(benzonitrile), susceptible to both reductive and oxidative cleavage, as well as photochemical decomposition into radical species.

Reductive Cleavage Mechanisms

The reductive cleavage of the disulfide bond in 2,2'-Dithiobis(benzonitrile) results in the formation of two equivalents of 2-mercaptobenzonitrile. This transformation is a cornerstone of disulfide chemistry and can be achieved through various reductive pathways. numberanalytics.com The general mechanism involves the transfer of electrons to the disulfide bond, leading to its scission. numberanalytics.comnih.gov

Common reducing agents for this transformation include metal hydrides, thiols, and dissolving metals. numberanalytics.comorganic-chemistry.org The choice of reductant can influence the reaction conditions and efficiency.

Table 1: Reagents for Reductive Cleavage of Disulfide Bonds

| Reducing Agent | Typical Conditions | Product |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Alcoholic solvents (e.g., ethanol, methanol) | 2-mercaptobenzonitrile |

| Dithiothreitol (DTT) | Aqueous buffers, pH 7-8 | 2-mercaptobenzonitrile |

| Triphenylphosphine (PPh₃) | Aqueous or organic solvents | 2-mercaptobenzonitrile and Triphenylphosphine sulfide (B99878) |

The mechanism with a reducing agent like sodium borohydride involves the nucleophilic attack of a hydride ion on one of the sulfur atoms, leading to the cleavage of the S-S bond and the formation of a thiol and a sulfenate-borane complex, which is subsequently hydrolyzed to yield the second thiol molecule.

It is also important to note that under certain reductive conditions, the nitrile group can also be reduced. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. libretexts.orglibretexts.org Therefore, selective cleavage of the disulfide bond requires careful selection of the reducing agent and reaction conditions.

Oxidative Transformations

The disulfide bond of 2,2'-Dithiobis(benzonitrile) can undergo oxidation to form various sulfur-containing species with higher oxidation states, such as thiosulfinates and thiosulfonates. Further oxidation can lead to the formation of sulfonic acids. The oxidation of the analogous 4,4'-dithiobis(benzonitrile) is known to produce sulfoxides or sulfones.

A range of oxidizing agents can be employed for this purpose, with the product distribution often depending on the strength of the oxidant and the reaction conditions.

Table 2: Oxidizing Agents for Disulfide Bonds

| Oxidizing Agent | Typical Products |

|---|---|

| Peroxy acids (e.g., m-CPBA) | Thiosulfinates, Thiosulfonates |

| Hydrogen peroxide (H₂O₂) | Sulfonic acids (with heat/catalyst) |

| Potassium permanganate (B83412) (KMnO₄) | Sulfonic acids |

The initial oxidation product is typically a thiosulfinate (a disulfide with one oxygen atom). This can be further oxidized to a thiosulfonate (a disulfide with two oxygen atoms). Harsher conditions can lead to the cleavage of the S-S bond and the formation of two molecules of the corresponding sulfonic acid, 2-cyanobenzenesulfonic acid. The selective oxidation to sulfoxides can be a challenging synthetic task, as overoxidation to sulfones is a common side reaction. jchemrev.commdpi.comresearchgate.netorganic-chemistry.org

Photochemical Reaction Dynamics and Radical Intermediates

Upon exposure to ultraviolet (UV) light, the disulfide bond in molecules like 2,2'-Dithiobis(benzonitrile) can undergo homolytic cleavage, generating two thiyl radicals. rsc.org In the case of 2,2'-Dithiobis(benzonitrile), this would result in the formation of two 2-cyanophenylthiyl radicals.

A detailed study on the closely related compound 2,2'-dithiobis(benzothiazole) (B116540) (BSSB) using picosecond transient absorption spectroscopy revealed that UV photolysis leads to the rapid formation of the benzothiazole-2-thiyl (BS) radical within approximately 200 femtoseconds. rsc.org These photolytically generated radicals are highly reactive and can undergo several subsequent reactions, including:

Geminate Recombination: The newly formed radical pair can recombine within the solvent cage to reform the parent disulfide molecule.

Dimerization: Radicals that escape the solvent cage can dimerize. rsc.org

Reaction with other molecules: The thiyl radicals can react with other species present in the reaction mixture. For instance, the BS radical was observed to react with styrene (B11656) in a thiol-ene type reaction. rsc.org

The study of such radical intermediates is crucial for understanding the mechanisms of light-induced degradation and for designing novel photochemical applications. The dynamics of the 2-cyanophenylthiyl radical are expected to be analogous to those of the benzothiazole-2-thiyl radical, making it a subject of interest for time-resolved spectroscopic studies. rsc.orgresearchgate.net

Reactions at the Nitrile Functionality

The nitrile group in 2,2'-Dithiobis(benzonitrile) is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic attack at the electrophilic carbon atom. ucalgary.cawikidoc.orgopenstax.org

Nucleophilic Additions to the Nitrile Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. ucalgary.caopenstax.org This can lead to the formation of a variety of new functional groups. The reactivity of the nitrile group can be enhanced by using an acid catalyst, which protonates the nitrogen atom and increases the electrophilicity of the carbon. ucalgary.ca

Table 3: Nucleophilic Additions to Nitriles

| Nucleophile | Reagent Type | Product after Hydrolysis |

|---|---|---|

| Grignard Reagents (R-MgX) | Organometallic | Ketone |

| Organolithium Reagents (R-Li) | Organometallic | Ketone |

| Hydride (H⁻) | Reducing Agent (e.g., DIBAL-H) | Aldehyde |

For example, the reaction of a Grignard reagent with 2,2'-Dithiobis(benzonitrile) would involve the nucleophilic addition of the carbanion from the Grignard reagent to one of the nitrile carbons. The resulting imine anion, upon acidic workup, would be hydrolyzed to form a ketone. libretexts.org This provides a synthetic route to introduce a new carbon-carbon bond and a carbonyl group.

Hydrolysis and Amidation Reactions

The nitrile groups of 2,2'-Dithiobis(benzonitrile) can be hydrolyzed to either amides or carboxylic acids, depending on the reaction conditions. savemyexams.comlibretexts.orgchemistrysteps.comchemguide.co.uk

Hydrolysis:

Acid-catalyzed hydrolysis: Heating 2,2'-Dithiobis(benzonitrile) with an aqueous acid (e.g., HCl, H₂SO₄) will lead to the formation of 2,2'-dithiobis(benzoic acid). The reaction proceeds through an intermediate amide, 2,2'-dithiobis(benzamide). chemistrysteps.comchemguide.co.uk

Base-catalyzed hydrolysis: Treatment with an aqueous base (e.g., NaOH) followed by acidification will also yield 2,2'-dithiobis(benzoic acid). The initial product is the corresponding carboxylate salt. libretexts.orgchemistrysteps.com

The hydrolysis of nitriles is a two-step process, with the initial hydrolysis giving the amide, which can then be further hydrolyzed to the carboxylic acid under more forcing conditions. chemistrysteps.com

Amidation:

The direct conversion of the nitrile groups to amides without proceeding to the carboxylic acid can be achieved under controlled conditions. This reaction, known as amidation, can be facilitated by certain catalysts or by using specific reagents. For example, the reaction of nitriles with hydrogen peroxide in the presence of a base can yield amides. The controlled hydration of nitriles is a valuable transformation in organic synthesis. organic-chemistry.org

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,2'-Dithiobis(benzonitrile) |

| Bis(2-cyanophenyl) disulfide |

| 2-mercaptobenzonitrile |

| Sodium borohydride |

| Dithiothreitol |

| Triphenylphosphine |

| Triphenylphosphine sulfide |

| Zinc |

| Acetic Acid |

| Lithium aluminum hydride |

| 4,4'-dithiobis(benzonitrile) |

| Thiosulfinate |

| Thiosulfonate |

| 2-cyanobenzenesulfonic acid |

| Peroxy acids |

| m-Chloroperoxybenzoic acid |

| Hydrogen peroxide |

| Potassium permanganate |

| Ozone |

| 2-cyanophenylthiyl radical |

| 2,2'-dithiobis(benzothiazole) |

| benzothiazole-2-thiyl radical |

| Styrene |

| Grignard Reagents |

| Organolithium Reagents |

| Diisobutylaluminium hydride (DIBAL-H) |

| Alcohols |

| 2,2'-dithiobis(benzoic acid) |

| 2,2'-dithiobis(benzamide) |

| Hydrochloric acid |

| Sulfuric acid |

Cycloaddition Reactions Involving Nitrile Moieties

The nitrile functional groups (-C≡N) of 2,2'-Dithiobis(benzonitrile) serve as potential sites for cycloaddition reactions, a powerful class of reactions for constructing heterocyclic and carbocyclic frameworks in a highly atom-economical manner. rsc.org While specific studies on 2,2'-Dithiobis(benzonitrile) are not extensively documented in dedicated literature, its reactivity can be inferred from the well-established chemistry of other aromatic nitriles, such as benzonitrile (B105546). Two primary types of cycloaddition reactions are relevant: the [2+2+2] cycloaddition and the 1,3-dipolar cycloaddition.

[2+2+2] Cycloaddition: This reaction involves the transition-metal-catalyzed cyclotrimerization of three unsaturated components. rsc.org The nitrile group can act as one of the 2π-electron components, reacting with two alkyne molecules to form substituted pyridine (B92270) rings. researchgate.netpsu.edu In the case of 2,2'-Dithiobis(benzonitrile), each nitrile group could potentially react with two alkyne units. This process is typically catalyzed by organometallic complexes of cobalt, rhodium, nickel, or ruthenium. researchgate.netuwindsor.ca The mechanism generally involves the formation of a metallacyclopentadiene intermediate from two alkyne units, followed by the insertion of the nitrile's C-N triple bond and subsequent reductive elimination to yield the aromatic pyridine ring. researchgate.net The reaction is valued for its ability to construct complex heterocyclic systems in a single step. psu.edu

1,3-Dipolar Cycloaddition: The nitrile group can also act as a "dipolarophile" in reactions with 1,3-dipoles. wikipedia.orgorganic-chemistry.org A prominent example is the Huisgen cycloaddition, where a 1,3-dipole reacts with a π-system to form a five-membered heterocycle. wikipedia.orgorganic-chemistry.org Nitrile oxides (R-C≡N⁺-O⁻), generated in situ, are common 1,3-dipoles that react with nitriles to form 1,2,4-oxadiazoles. However, a more common pathway involves the nitrile group itself acting as the dipolarophile. For instance, the reaction of an azide (B81097) (a 1,3-dipole) with a nitrile can yield a tetrazole ring. The reaction of 2,2'-Dithiobis(benzonitrile) with a nitrile oxide like benzonitrile oxide would be expected to yield a bis(1,2,4-oxadiazolyl)diphenyl disulfide. These reactions are often concerted and pericyclic, proceeding through a six-electron transition state. scribd.com The regioselectivity is governed by the electronic properties of both the dipole and the dipolarophile, as explained by frontier molecular orbital (FMO) theory. rug.nlmdpi.com

Table 1: Potential Cycloaddition Reactions of 2,2'-Dithiobis(benzonitrile)

| Reaction Type | Reactant(s) with 2,2'-Dithiobis(benzonitrile) | Catalyst/Conditions | Expected Product Core Structure |

| [2+2+2] Cycloaddition | 2 equivalents of an Alkyne (e.g., Acetylene) | Co(I) or Rh(I) complex | Bis(pyridinyl)diphenyl disulfide |

| 1,3-Dipolar Cycloaddition | Azide (e.g., Phenylazide) | Heat | Bis(tetrazolyl)diphenyl disulfide |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide (e.g., Benzonitrile Oxide) | Base, in situ generation | Bis(1,2,4-oxadiazolyl)diphenyl disulfide |

Electrophilic Aromatic Substitution Reactions on the Benzonitrile Moieties

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.comsavemyexams.com In 2,2'-Dithiobis(benzonitrile), the outcome of EAS is determined by the combined electronic effects of the two substituents on each benzene (B151609) ring: the nitrile group (-CN) and the disulfide linkage (-S-S-Ar).

The nitrile group is a powerful electron-withdrawing group (EWG) due to both the inductive effect of the electronegative nitrogen and the resonance effect (π-acceptor). masterorganicchemistry.comorganicchemistrytutor.com EWGs deactivate the aromatic ring towards electrophilic attack and are meta-directors. masterorganicchemistry.comlibretexts.org This is because the carbocation intermediate (the sigma complex) formed during the reaction is destabilized when the positive charge is adjacent to the electron-withdrawing group, which occurs in the resonance structures for ortho and para attack. libretexts.org

Conversely, the sulfur atom of the disulfide bridge acts as an electron-donating group (EDG). Although sulfur is more electronegative than carbon, it can donate a lone pair of electrons into the aromatic π-system via resonance, which outweighs its inductive withdrawal effect. wikipedia.org Such groups are activating and direct incoming electrophiles to the ortho and para positions, as these positions are enriched in electron density and the corresponding sigma complexes are stabilized by an additional resonance structure involving the sulfur atom. libretexts.orglibretexts.org

In 2,2'-Dithiobis(benzonitrile), these two groups are in direct competition. The nitrile group at position 1 deactivates the entire ring and directs meta (to positions 3 and 5). The disulfide group at position 2 activates the ring and directs ortho and para (to positions 3, 5, and the blocked position 1). The positions are numbered relative to the nitrile group as C1.

The directing effects are as follows:

-CN group (at C1): Directs to C3 and C5 (meta).

-S-S-Ar group (at C2): Directs to C3 (ortho), C5 (para), and C1 (ortho, blocked).

Both substituents direct incoming electrophiles to the same positions: 3 and 5. The nitrile group deactivates these positions, while the sulfur group activates them. Typically, the activating effect of a resonance-donating group like sulfur is stronger than the deactivating effect of a meta-director. Therefore, substitution is expected to occur, but likely under harsher conditions than for benzene itself, with the primary products being substitution at the 3- and 5-positions. Steric hindrance from the bulky disulfide group might favor substitution at the C5 (para to the sulfur) position over the C3 (ortho to the sulfur) position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on a Ring of 2,2'-Dithiobis(benzonitrile)

| Reaction | Electrophile (E⁺) | Reagents | Predicted Major Product(s) |

| Nitration | NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄ | 5-Nitro-2,2'-dithiobis(benzonitrile) |

| Halogenation | Br⁺ | Br₂, FeBr₃ | 5-Bromo-2,2'-dithiobis(benzonitrile) |

| Friedel-Crafts Acylation | R-C=O⁺ | Acyl chloride, AlCl₃ | 5-Acyl-2,2'-dithiobis(benzonitrile) |

Crosslinking and Polymerization Mechanisms Mediated by 2,2'-Dithiobis(benzonitrile)

2,2'-Dithiobis(benzonitrile) is utilized as a chemical agent in polymer science, primarily due to the reactive nature of its disulfide (-S-S-) bond. lookchem.com This bond can undergo homolytic cleavage to form two thiyl radicals (Ar-S•), which can then participate in various polymerization and crosslinking processes.

Crosslinking Agent: Crosslinking is a process that links polymer chains together, forming a three-dimensional network that enhances the mechanical strength and thermal stability of the material. libretexts.org 2,2'-Dithiobis(benzonitrile) can act as a crosslinker by having its disulfide bond cleaved, typically by heat or UV radiation. The resulting 2-cyanophenylthiyl radicals can then abstract hydrogen atoms from existing polymer backbones, creating radical sites on the polymer chains. The recombination of these polymer radicals, or the combination of a polymer radical with another thiyl radical which then couples with another polymer radical, leads to the formation of covalent crosslinks. The disulfide bond itself can be part of the crosslink, providing a reversible linkage that can be broken and reformed.

Mediator in Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization is a type of living radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. sigmaaldrich.com The process relies on a chain transfer agent (CTA), often a thiocarbonylthio compound. Disulfides can also function in a similar capacity.

The mechanism mediated by 2,2'-Dithiobis(benzonitrile) would proceed as follows:

Initiation: A standard radical initiator (e.g., AIBN) decomposes to form primary radicals, which react with a monomer to start a growing polymer chain (P•).

Chain Transfer: The growing polymer chain radical (P•) reacts with the disulfide bond of 2,2'-Dithiobis(benzonitrile). This cleaves the S-S bond, forming a dormant polymer species capped with a thioether group and releasing a 2-cyanophenylthiyl radical (Ar-S•).

Re-initiation: The newly formed thiyl radical (Ar-S•) reacts with another monomer unit, initiating a new polymer chain.

Equilibrium: A dynamic equilibrium is established between active (propagating) radicals and dormant species. This reversible process allows all chains to grow at a similar rate, leading to a controlled polymerization. The disulfide effectively transfers the radical activity from one growing chain to another, keeping the concentration of active radicals low and minimizing termination reactions. sigmaaldrich.comnih.gov

This controlled mechanism makes 2,2'-Dithiobis(benzonitrile) a candidate for synthesizing block copolymers and other complex polymer architectures. sigmaaldrich.com

Table 3: Role of 2,2'-Dithiobis(benzonitrile) in Polymerization

| Polymerization Process | Role of 2,2'-Dithiobis(benzonitrile) | Key Functional Group | Mechanism | Resulting Polymer Feature |

| Radical Crosslinking | Crosslinking Agent | Disulfide (-S-S-) | Thermal or photochemical cleavage of S-S bond to form thiyl radicals, which abstract H from polymer chains, leading to chain coupling. | Increased mechanical strength and thermal stability. |

| RAFT Polymerization | Chain Transfer Agent (CTA) | Disulfide (-S-S-) | Reversible cleavage of the S-S bond by propagating radicals establishes an equilibrium between active and dormant chains. | Controlled molecular weight, low polydispersity, potential for block copolymers. |

Advanced Spectroscopic and Spectrometric Characterization of 2,2 Dithiobis Benzonitrile

Vibrational Spectroscopy: Infrared and Raman Analysis for Functional Group Identification and Conformational Insights

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing the vibrations of its bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which causes its molecular bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups. azooptics.com

The FTIR spectrum of 2,2'-Dithiobis(benzonitrile) is characterized by several key absorption bands that confirm the presence of its specific functional groups. A significant peak is observed in the region of 2228 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. spectroscopyonline.com This peak is typically sharp and of medium intensity. utdallas.edu The presence of aromatic rings is confirmed by the C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The disulfide (S-S) bond, a key feature of this molecule, generally produces a weak absorption band in the 500-400 cm⁻¹ region, which can sometimes be difficult to detect.

Interactive Table: Key FTIR Peaks for 2,2'-Dithiobis(benzonitrile)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2228 | C≡N (Nitrile) | Stretching |

| >3000 | Aromatic C-H | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| 500-400 | S-S (Disulfide) | Stretching |

Raman Spectroscopy, including Surface-Enhanced Raman Scattering (SERS) Applications

Raman spectroscopy provides complementary information to FTIR by measuring the inelastic scattering of monochromatic light. anton-paar.com It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of 2,2'-Dithiobis(benzonitrile), the nitrile (C≡N) stretch is also a prominent feature, appearing around 2227.9 cm⁻¹. acs.org The disulfide (S-S) bond, which is often weak in FTIR, typically shows a more distinct peak in Raman spectroscopy, usually in the 500-400 cm⁻¹ range. The aromatic ring vibrations also give rise to characteristic signals.

Surface-Enhanced Raman Scattering (SERS) is a technique that significantly enhances the Raman signal of molecules adsorbed onto a nanostructured metal surface, such as gold or silver. clinmedjournals.orgmdpi.commdpi.com This enhancement allows for the detection of analytes at very low concentrations. While specific SERS studies on 2,2'-Dithiobis(benzonitrile) are not widely documented, the technique has been successfully applied to similar nitrile-containing aromatic compounds like benzonitrile (B105546). uchile.cl In such applications, the molecule can interact with the metal surface through the nitrile group or the aromatic ring, leading to significant enhancement of specific vibrational modes. This allows for detailed studies of molecular orientation and interaction with the substrate. uchile.cl

Electronic Absorption Spectroscopy: UV-Vis and Time-Resolved Techniques for Excited State Dynamics

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. lcms.cz

The UV-Vis spectrum of 2,2'-Dithiobis(benzonitrile) in a solvent like benzonitrile would be expected to show absorption bands corresponding to the π → π* transitions of the aromatic rings and potentially n → σ* transitions associated with the sulfur atoms. For benzonitrile itself, absorption bands are observed in the UV region. nist.govresearchgate.net The extended conjugation and the presence of the disulfide bridge in 2,2'-Dithiobis(benzonitrile) would likely shift these absorptions to longer wavelengths compared to simple benzonitrile.

Time-resolved spectroscopy techniques are employed to study the dynamics of excited states on very short timescales, such as picoseconds. rsc.orgresearchgate.net While specific studies on 2,2'-Dithiobis(benzonitrile) are limited, research on the related compound 2,2'-dithiobis(benzothiazole) (B116540) (BSSB) provides insights. rsc.orgresearchgate.net Upon UV photolysis, BSSB undergoes rapid cleavage of the S-S bond to form thiyl radicals. rsc.orgresearchgate.net Time-resolved electronic absorption spectroscopy (TEAS) can monitor the formation and decay of these transient species. rsc.orgresearchgate.net A similar photochemical reactivity could be anticipated for 2,2'-Dithiobis(benzonitrile), where time-resolved techniques could be used to observe the dynamics of the 2-cyanophenylthiyl radical formation and subsequent reactions. thorlabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Multinuclear NMR for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of its atomic nuclei.

¹H NMR

In the ¹H NMR spectrum of 2,2'-Dithiobis(benzonitrile), the protons on the two equivalent benzene (B151609) rings would give rise to signals in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the substitution pattern, a complex splitting pattern (multiplets) would be expected, reflecting the coupling between adjacent protons. The exact chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group and the disulfide bridge.

¹³C NMR

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2,2'-Dithiobis(benzonitrile), distinct signals would be observed for the different carbon atoms in the aromatic rings and the nitrile group. The carbon atom of the nitrile group (C≡N) typically appears in the range of 110-125 ppm. rsc.org The aromatic carbons would resonate in the region of 120-140 ppm, with the carbon atom attached to the sulfur atom appearing at a different chemical shift due to the heteroatom's influence.

Interactive Table: Predicted NMR Data for 2,2'-Dithiobis(benzonitrile)

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H | 7.0 - 8.0 | Complex multiplets in the aromatic region. |

| ¹³C | 110 - 125 | Nitrile carbon (C≡N). |

| 120 - 140 | Aromatic carbons. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. miamioh.edu

For 2,2'-Dithiobis(benzonitrile) (C₁₄H₈N₂S₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its monoisotopic mass (268.01 g/mol ). epa.gov A key fragmentation pathway would be the cleavage of the disulfide bond, leading to the formation of a prominent fragment ion corresponding to the 2-cyanophenylthiyl radical cation (C₇H₄NS)⁺ at approximately m/z 134. This fragmentation is a characteristic feature of disulfides. Further fragmentation of the aromatic ring could also occur, leading to smaller fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, confirming the elemental composition. rsc.org

Structural Elucidation and Conformational Analysis of 2,2 Dithiobis Benzonitrile

Intermolecular Interactions and Crystal Packing Motifs

In the crystalline state, the molecules of 2,2'-Dithiobis(benzonitrile) would be expected to arrange themselves in a manner that maximizes stabilizing intermolecular interactions. The nature of these interactions is governed by the functional groups present in the molecule.

The nitrile (-C≡N) groups are highly polar and can participate in several types of non-covalent interactions. Dipole-dipole interactions involving the nitrile groups would play a significant role in the crystal packing. Furthermore, the nitrogen atom of the nitrile group can act as a weak hydrogen bond acceptor, potentially forming C-H···N hydrogen bonds with the aromatic protons of neighboring molecules.

Coordination Chemistry of 2,2 Dithiobis Benzonitrile

Ligand Properties of 2,2'-Dithiobis(benzonitrile)

2,2'-Dithiobis(benzonitrile) possesses distinct donor sites—the nitrogen atoms of the two nitrile groups and the sulfur atoms of the disulfide linkage. This multi-functionality dictates its behavior as a ligand in coordination chemistry.

The nitrile groups (C≡N) in 2,2'-Dithiobis(benzonitrile) are primary sites for coordination to metal ions. Nitriles are classified as L-type ligands, meaning they are charge-neutral Lewis bases. wikipedia.org They typically coordinate to metal centers in a monodentate, "end-on" fashion (η¹) through the nitrogen lone pair. nih.govmdpi.com While less common, a "side-on" (η²) coordination mode involving the C≡N π-system is also known, particularly with low-valent metals. wikipedia.org

In the context of benzonitrile (B105546) and its derivatives, η¹ coordination is the most prevalent. nih.gov The strength of the metal-nitrile bond is influenced by the electronic nature of the metal and the substituents on the nitrile. For instance, in complexes of the di-organoiron framework, it was found that the iron-nitrile bond distances vary with the substituent on the benzonitrile ligand, indicating differing bond strengths. mdpi.com

The coordination of the nitrile group to a metal center can be observed through spectroscopic methods. In Fourier Transform Infrared (FTIR) spectroscopy, the C≡N stretching frequency (ν(CN)) is a sensitive probe. Coordination to a metal typically causes a shift in this band. nih.gov For example, in a study of various nitrile complexes, the position and intensity of the ν(CN) band were found to be sensitive to the specific nitrile substituent. nih.gov

Table 1: Representative Nitrile Coordination Modes

| Coordination Mode | Description | Typical Metal Center |

|---|---|---|

| η¹ (End-on) | The ligand binds through the nitrogen lone pair, forming a linear M-N-C arrangement. nih.gov | Most transition metals. wikipedia.org |

| η² (Side-on) | The ligand binds through the C≡N triple bond's π-electrons. | Low-valent metals (e.g., Ni(0)). wikipedia.org |

The disulfide (-S-S-) bridge in 2,2'-Dithiobis(benzonitrile) introduces another layer of complexity and reactivity. There are two primary ways the disulfide group can interact with metal centers:

Direct Coordination: The sulfur atoms can directly coordinate to a metal ion using their lone pairs. However, this mode is less common for disulfides compared to thioethers or thiolates.

Reductive Cleavage: The S-S bond can be cleaved under certain reaction conditions, particularly solvothermal conditions, to generate two thiolate ligands. csulb.edu This in situ ligand formation is a known strategy for assembling coordination polymers. csulb.edupsu.edu For example, studies on 4,4'-dithiodipyridine have shown that it can undergo reductive cleavage to form pyridine-4-thiolate ligands that then coordinate to metal ions like Cu(I) and Co(II). csulb.edu Similarly, lanthanide complexes have been synthesized from 2-mercaptonicotinic acid where the ligand first oxidizes to a disulfide and then coordinates to the metal center. psu.edu This suggests that 2,2'-Dithiobis(benzonitrile) could react under similar conditions to form complexes of the 2-cyanobenzothiolate anion.

The formation of byproducts containing disulfide bonds has also been observed in the synthesis of other sulfur-containing metal complexes, highlighting the reactivity of these linkages. chemrxiv.org

The geometric arrangement of the donor atoms in 2,2'-Dithiobis(benzonitrile) allows it to function as both a chelating and a bridging ligand.

Chelation: While the distance and flexibility between the two nitrile groups across the disulfide bridge make chelation to a single metal center challenging, it is not impossible, especially with large metal ions or in specific conformational arrangements. More commonly, if the disulfide bond cleaves, the resulting thiolate and nitrile groups on the same aromatic ring could potentially chelate to a metal center.

Bridging: The most probable role for the intact ligand is as a bridging ligand, where each nitrile group coordinates to a different metal center, linking them to form dinuclear or polynuclear structures. nih.govscilit.net A structurally similar ligand, 2,2'-dithiobis(benzothiazole) (B116540), has been shown to form binuclear complexes where it bridges two metal centers, although in that specific case, a chloride ion also acts as a bridge. nih.gov

Synthesis of Metal Complexes Incorporating 2,2'-Dithiobis(benzonitrile)

The synthesis of metal complexes with 2,2'-Dithiobis(benzonitrile) typically involves the reaction of a metal salt with the ligand in a suitable solvent. sysrevpharm.orgmdpi.com The choice of solvent is crucial, as nitriles themselves are often used as solvents for creating coordination complexes due to their high dielectric constants, which can dissolve many anhydrous metal salts. wikipedia.org

A general synthetic procedure involves dissolving the metal salt (e.g., metal chlorides, nitrates, or perchlorates) and the 2,2'-Dithiobis(benzonitrile) ligand in a solvent like ethanol, methanol, or acetonitrile. sysrevpharm.orgresearchgate.net The mixture is often stirred at room temperature or refluxed for several hours to facilitate the reaction. sysrevpharm.org The resulting complex may precipitate from the solution upon cooling or after the addition of a less-polar co-solvent. For instance, palladium(II) and platinum(II) complexes of the related 2,2'-dithiobis(benzothiazole) ligand were prepared and characterized, demonstrating that stable complexes can be formed with this type of ligand architecture. nih.gov In some syntheses, precursor complexes like dichlorobis(benzonitrile)palladium(II) are used due to the limited solubility of simple metal salts. scirp.org

Structural Diversity of 2,2'-Dithiobis(benzonitrile) Metal Complexes

The ability of 2,2'-Dithiobis(benzonitrile) to coordinate through different sites and to act as a bridging ligand leads to significant structural diversity in its metal complexes. The final structure is influenced by several factors, including the coordination preference of the metal ion, the metal-to-ligand ratio, and the nature of the counter-anions present. researchgate.netmdpi.com

Complexes can range from simple mononuclear species, where one or more ligands are attached to a single metal center, to more complex polynuclear structures:

Mononuclear Complexes: In these structures, the ligand would likely coordinate in a monodentate fashion through one of the nitrile groups. A study on Pd(II) and Pt(II) complexes with the analogous 2,2'-dithiobis(benzothiazole) ligand showed that it coordinates through the nitrogen atoms in mononuclear complexes. nih.gov

Dinuclear and Polynuclear Complexes: The bridging capability of the ligand facilitates the formation of dinuclear or one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. researchgate.netrsc.org In these extended structures, the ligand would span between two or more metal centers. The specific topology of these polymers can be unique and complex. mdpi.com For example, Ag(I) complexes with flexible imidazole-based ligands have shown a remarkable structural diversity, forming everything from mononuclear species to 1D helical chains depending on the counterion. researchgate.net

Table 2: Potential Structural Types for 2,2'-Dithiobis(benzonitrile) Complexes

| Structural Type | Description | Probable Ligand Role |

|---|---|---|

| Mononuclear | A single central metal ion coordinated by one or more ligands. | Monodentate (via one nitrile group). |

| Dinuclear | Two metal centers linked by one or more bridging ligands. | Bridging (via two nitrile groups). |

| Coordination Polymer | An extended 1D, 2D, or 3D network of metal ions linked by bridging ligands. researchgate.net | Bridging (via two nitrile groups). |

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds are dictated by the identity of the central metal ion, its oxidation state, and the nature of the surrounding ligands. libretexts.orgnumberanalytics.com

Electronic Properties: The color of transition metal complexes is a result of electronic transitions, typically d-d transitions or charge-transfer bands. numberanalytics.com The energy of these transitions is determined by the splitting of the metal's d-orbitals, a phenomenon described by crystal field theory. libretexts.org The nitrile ligand is generally considered a weak-field ligand, leading to smaller d-orbital splitting (Δoct) and high-spin complexes for metals where high- and low-spin states are possible. The electronic spectra of these complexes can provide valuable information about the coordination geometry and the oxidation state of the metal ion. numberanalytics.com

Magnetic Properties: The magnetic behavior of a complex depends on the number of unpaired electrons it contains. libretexts.org Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with no unpaired electrons are diamagnetic and are weakly repelled by it. libretexts.orgslideshare.net For a complex of 2,2'-Dithiobis(benzonitrile), the magnetic properties would depend on the d-electron configuration of the metal ion. For example, a complex with a d¹⁰ metal like Zn(II) would be diamagnetic, whereas a complex with a d³ metal like Cr(III) would be paramagnetic. libretexts.org

Catalytic Activity of 2,2'-Dithiobis(benzonitrile) Metal Complexes

The catalytic potential of metal complexes is intrinsically linked to the electronic and steric properties of the coordinating ligands. Ligands containing nitrile groups, such as benzonitrile, can coordinate to metal centers and have been utilized in various catalytic transformations. For instance, palladium complexes with benzonitrile as a labile ligand are employed as precursors in cross-coupling reactions. Similarly, the disulfide linkage can interact with metal ions and potentially participate in redox-based catalytic cycles.

However, the specific combination of these functionalities within the 2,2'-Dithiobis(benzonitrile) framework and the catalytic behavior of its corresponding metal complexes have not been a significant focus of reported research. Investigations into the catalytic applications of structurally related compounds often involve different ligand systems. For example, studies on the hydrogenation of benzonitrile have explored ruthenium complexes with thioether and phosphine (B1218219) ligands, but not 2,2'-Dithiobis(benzonitrile) itself. Likewise, while nickel-catalyzed cross-coupling reactions have been developed using ligands containing a benzonitrile moiety, these ligands are structurally distinct from 2,2'-Dithiobis(benzonitrile).

The absence of dedicated research in this specific area means that no data tables or detailed research findings on the catalytic performance of 2,2'-Dithiobis(benzonitrile) metal complexes can be provided at this time. Future research may yet explore the coordination chemistry of this compound and uncover potential catalytic applications, but as of now, this remains an uninvestigated area of chemical science.

Theoretical and Computational Investigations on 2,2 Dithiobis Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a powerful lens through which to examine the electronic landscape of 2,2'-Dithiobis(benzonitrile). These calculations can predict a wide range of properties, from the molecule's geometry to its reactivity, by solving the Schrödinger equation with various levels of approximation. numberanalytics.com

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying the ground state properties of molecules like 2,2'-Dithiobis(benzonitrile). numberanalytics.com DFT calculations have been employed to investigate the geometries, electronic structures, and other fundamental properties of similar benzonitrile-containing compounds. acs.organalis.com.my

For instance, DFT studies on related molecules have successfully optimized molecular geometries and calculated key structural parameters. researchgate.netacs.org These studies often use hybrid functionals, such as B3LYP, combined with appropriate basis sets like 6-31+G(d) or 6-311++G(d,p), to achieve reliable results. acs.organalis.com.my The polarizable continuum model (PCM) is frequently used to simulate the effects of solvents on the molecule's properties. acs.org

Table 1: Representative DFT Functionals and Basis Sets Used in a Related Study acs.org

| Functional | Basis Set | Application |

| B3LYP | 6-31+G(d) | Geometry optimization and energy calculations |

| ω-B97XD | 6-31+G(d) | Comparative energy calculations |

This table is illustrative and based on methods used for similar compounds.

DFT calculations also provide insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO gap is a critical parameter for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net

For situations demanding higher accuracy, ab initio methods, which are based on first principles without empirical parameters, can be employed. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) can provide benchmark-quality data for smaller systems or for refining DFT results. numberanalytics.com While specific ab initio studies on 2,2'-Dithiobis(benzonitrile) are not prevalent in the provided search results, their application to related systems underscores their potential for achieving highly accurate electronic structure information. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. youtube.com By solving Newton's equations of motion, MD simulations can track the movements of atoms and molecules over time, providing a detailed picture of conformational changes and interactions in different environments, such as in solution. youtube.com

For benzonitrile (B105546) and related molecules, MD simulations have been instrumental in understanding their orientational relaxation and local structure in the liquid phase. stanford.edu These simulations can reveal how the molecule interacts with solvent molecules and how these interactions influence its conformational preferences. For example, simulations of benzonitrile have provided evidence for the formation of local antiparallel configurations in the liquid state. stanford.edu Ab initio molecular dynamics (AIMD) combines quantum mechanical calculations with molecular dynamics, allowing for the study of chemical reactions and bond-breaking/forming events. nih.govnih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict various spectroscopic parameters, which can then be compared with experimental data for validation and interpretation. researchgate.netmdpi.com

Table 2: Computationally Predictable Spectroscopic Data

| Spectroscopy Type | Predicted Parameters |

| Infrared (IR) | Vibrational frequencies and intensities mdpi.com |

| Raman | Raman scattering activities mdpi.com |

| NMR | Chemical shifts and spin-spin coupling constants mdpi.com |

| UV-Vis | Electronic transition energies and oscillator strengths researchgate.net |

Time-dependent DFT (TD-DFT) is a common method for calculating UV-Vis spectra, providing insights into the electronic excitations of the molecule. researchgate.net Similarly, DFT calculations can accurately predict IR and Raman spectra by computing the harmonic vibrational frequencies. mdpi.com For NMR spectra, the gauge-including atomic orbital (GIAO) method is often used to calculate chemical shifts. The correlation between theoretical and experimental spectroscopic data is often excellent, aiding in the structural elucidation of complex molecules. researchgate.net

Reaction Mechanism Pathways from Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways, providing a detailed understanding of how a reaction proceeds. acs.orgrsc.org

DFT calculations are frequently used to investigate reaction mechanisms, including cycloadditions and coupling reactions involving nitrile-containing compounds. rsc.orgmdpi.com For example, computational studies have been used to clarify the stepwise mechanism of reactions involving the cleavage of bonds and the formation of new cyclic structures. nih.gov These studies can determine the activation energies for different steps, helping to explain the observed regioselectivity and reaction kinetics. mdpi.comresearchgate.net

Applications of 2,2 Dithiobis Benzonitrile in Materials Science and Synthetic Organic Chemistry

Role as a Crosslinking Agent in Polymer and Resin Systems

In the production of polymers and resins, 2,2'-Dithiobis(benzonitrile) functions as a crosslinking agent. lookchem.com Crosslinking is a chemical process that links polymer chains together, forming a more robust three-dimensional network. nagase.com This process significantly enhances the structural integrity and performance of the final material. lookchem.com

The incorporation of 2,2'-Dithiobis(benzonitrile) as a crosslinking agent leads to improvements in the mechanical properties and durability of polymers and resins. lookchem.com The disulfide bond in the molecule can be cleaved under certain conditions, and the resulting reactive species can form covalent bonds with the polymer chains. This network formation is crucial for achieving desired material characteristics such as increased strength, stiffness, and thermal stability. The effectiveness of a crosslinking agent is often evaluated by its ability to form a dense network, which can be influenced by the agent's concentration and the specific polymer system. mdpi.com

Table 1: Effects of Crosslinking on Polymer Properties

| Property | Effect of Crosslinking |

| Mechanical Strength | Increased |

| Stiffness | Increased |

| Thermal Stability | Increased |

| Solvent Resistance | Increased |

| Brittleness | May Increase |

This table provides a general overview of how crosslinking affects polymer properties. The specific outcomes can vary depending on the polymer, crosslinking agent, and processing conditions.

Utilization in Rubber and Plastics Manufacturing Processes

The rubber and plastics industries utilize 2,2'-Dithiobis(benzonitrile) to enhance the properties of their products. lookchem.com In rubber manufacturing, compounds like 2,2'-Dithiobis(benzothiazole) (B116540) are used as vulcanization accelerators, a process analogous to crosslinking in polymers. guidechem.comguidechem.com While not the same compound, the underlying principle of creating a network structure to improve material properties is similar. The use of such agents results in rubber with improved elasticity, strength, and resistance to wear and tear. lookchem.com

A related compound, 2′,2′′′-Dithiobisbenzanilide (DTBBA), is used as a peptizing agent in the rubber industry. nih.gov It helps to reduce the viscosity of the rubber, which facilitates its molding into various products like tires, hoses, and gloves. nih.gov This highlights the broader utility of dithiobis compounds in rubber processing.

Building Block in the Synthesis of Complex Organic Molecules

In the realm of synthetic organic chemistry, 2,2'-Dithiobis(benzonitrile) serves as a valuable building block for the creation of more complex organic molecules. lookchem.comaccessscience.com Organic synthesis is the process of constructing complex molecules from simpler ones through a series of chemical reactions. numberanalytics.com The presence of both the disulfide linkage and the nitrile functional groups in 2,2'-Dithiobis(benzonitrile) allows for a variety of chemical transformations.

The disulfide bond can be cleaved to generate thiols, which are versatile intermediates in organic synthesis. The nitrile groups can also be converted into other functional groups, such as amines or carboxylic acids, providing further pathways for molecular elaboration. This versatility makes it a useful starting material for chemists aiming to build intricate molecular architectures. lookchem.comnumberanalytics.com

Precursor for Heterocyclic Compound Synthesis

Research has shown that 2,2'-Dithiobis(benzonitrile) can be used as a precursor in the synthesis of heterocyclic compounds. scispace.com Heterocyclic compounds are cyclic molecules that contain atoms of at least two different elements in their rings. thermofisher.comnumberanalytics.com These structures are of great importance as they form the core of many pharmaceuticals, agrochemicals, and other functional materials. numberanalytics.com

Specifically, 2,2'-Dithiobis(benzonitrile) has been utilized in the formation of 1,2-benzisothiazoles. scispace.com The synthesis involves reactions that transform the dithiobis(benzonitrile) structure into the desired heterocyclic ring system. The ability to serve as a starting material for such valuable classes of compounds underscores its significance in synthetic chemistry.

Role in Advanced Materials Development (e.g., Covalent Adaptable Networks, Dynamic Covalent Chemistry)

The disulfide bond in 2,2'-Dithiobis(benzonitrile) makes it a candidate for use in the development of advanced materials, particularly in the fields of dynamic covalent chemistry and covalent adaptable networks (CANs). wikipedia.orgnih.gov Dynamic covalent chemistry involves the use of reversible covalent reactions to create materials that can adapt their structure in response to external stimuli. nih.gov

Disulfide exchange is a well-established dynamic covalent reaction. wikipedia.org This reversible nature allows for the creation of materials that are reprocessable and can self-heal. Covalent adaptable networks are a class of polymers that incorporate these dynamic bonds, bridging the gap between traditional thermosets and thermoplastics. nih.govdiva-portal.org While thermosets have robust mechanical properties but are not recyclable, CANs can be reprocessed due to the reversible nature of their crosslinks. nih.govdiva-portal.org The disulfide linkage in molecules like 2,2'-Dithiobis(benzonitrile) can be exploited to create such dynamic networks, offering a pathway to more sustainable and high-performance materials. rsc.org

Application in Corrosion Inhibition Research

Compounds containing sulfur and nitrogen atoms, such as derivatives of dithiobis compounds, have been investigated for their potential as corrosion inhibitors. ekb.egresearchgate.netekb.eg Corrosion is an electrochemical process that leads to the degradation of metals. nih.gov Inhibitors are substances that, when added in small concentrations to an environment, can decrease the corrosion rate of a metal. nih.gov

The effectiveness of these organic inhibitors often relies on their ability to adsorb onto the metal surface, forming a protective layer. ekb.eg The presence of heteroatoms like sulfur and nitrogen with lone pairs of electrons in their molecular structure facilitates this adsorption. ekb.eg For instance, studies on 2,2′-dithiobis(3-cyano-4,6-dimethylpyridine) have shown its effectiveness as a corrosion inhibitor for mild steel in acidic environments. nih.gov Similarly, research on 2,2'-dithiobis(2,3-dihydro-1,3-benzothiazole) has demonstrated its ability to inhibit the corrosion of zinc. ekb.egekb.eg These findings suggest that 2,2'-Dithiobis(benzonitrile), with its sulfur and nitrogen atoms, has the structural features conducive to being an effective corrosion inhibitor.

Future Research Directions and Perspectives on 2,2 Dithiobis Benzonitrile

Exploration of Novel Synthetic Methodologies

While established methods for synthesizing 2,2'-Dithiobis(benzonitrile) and related diaryl disulfides exist, future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. chemicalbook.comgoogle.com Key areas of exploration include:

Green Chemistry Approaches: Investigation into greener solvents, catalysts, and reaction conditions to minimize the environmental impact of synthesis. This includes exploring alternatives to traditional methods that may be time-consuming or costly. google.com

Catalytic Systems: Development of novel catalysts to improve reaction yields and selectivity. This could involve exploring different metal-based or organocatalytic systems.

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel to improve efficiency and reduce waste.

A notable existing synthesis method involves the reaction of 2-cyanothioanisole, which results in a 92.1% yield of 2,2'-dicyanodiphenyl disulfide. chemicalbook.com Future research could aim to build upon or find superior alternatives to such methods.

Investigation of Undiscovered Reactivity Pathways

The disulfide bond in 2,2'-Dithiobis(benzonitrile) is a key functional group that dictates much of its chemical reactivity. Future studies will likely delve deeper into its reaction mechanisms and explore new chemical transformations.

Redox Chemistry: A deeper understanding of the redox-responsive nature of the disulfide bond could lead to new applications in areas like controlled drug delivery or materials with tunable properties.

Reaction with Novel Reagents: Exploring the reactivity of 2,2'-Dithiobis(benzonitrile) with a wider range of reagents could uncover new synthetic transformations and lead to the creation of novel compounds.

Photochemical Reactions: Investigating the photochemical reaction dynamics of related compounds, such as 2,2'-dithiobis(benzothiazole) (B116540), has provided insights into the behavior of the resulting thiyl radicals. rsc.org Similar studies on 2,2'-Dithiobis(benzonitrile) could reveal new reactivity patterns and potential applications in photochemistry.

Development of Advanced Catalytic Systems

The unique electronic and structural properties of 2,2'-Dithiobis(benzonitrile) and its derivatives make them interesting candidates for use in catalysis. Future research could focus on:

Ligand Development: Designing and synthesizing derivatives of 2,2'-Dithiobis(benzonitrile) for use as ligands in transition metal catalysis. The nitrile groups offer potential coordination sites for metal ions.

Multifunctional Catalysts: Exploring the development of multifunctional catalysts that incorporate the 2,2'-Dithiobis(benzonitrile) scaffold to perform multiple catalytic transformations in a single system. mdpi.com

Asymmetric Catalysis: Investigating the potential of chiral derivatives of 2,2'-Dithiobis(benzonitrile) in asymmetric catalysis to produce enantiomerically pure compounds, which is crucial in the pharmaceutical industry.

Integration into Smart Materials and Functional Systems

The properties of 2,2'-Dithiobis(benzonitrile), such as its thermal stability and the redox-activity of the disulfide bond, make it a promising building block for smart materials. lookchem.com

Redox-Responsive Polymers: Incorporating 2,2'-Dithiobis(benzonitrile) into polymer chains could lead to the development of materials that change their properties in response to redox stimuli. This has potential applications in sensors, actuators, and controlled release systems.

Crosslinking Agent: Its role as a crosslinking agent for enhancing the structural integrity and performance of polymers and resins is already recognized. lookchem.com Future work could optimize its use in creating materials with enhanced elasticity, strength, and wear resistance. lookchem.com

Organic Electronics: The aromatic and nitrile functionalities suggest potential for exploration in organic electronic materials, such as semiconductors or conductors, following appropriate chemical modification.

Computational Design and High-Throughput Screening of Derivatives

Computational chemistry and high-throughput screening are powerful tools for accelerating the discovery and optimization of new molecules with desired properties.

In Silico Design: Computational methods, such as Density Functional Theory (DFT), can be used to design new derivatives of 2,2'-Dithiobis(benzonitrile) with tailored electronic, structural, and reactive properties. mdpi.comijpsjournal.com This allows for the prediction of properties before undertaking costly and time-consuming synthesis. mdpi.comijpsjournal.com

High-Throughput Screening: Experimental and computational high-throughput screening methods can be employed to rapidly evaluate the properties and activities of a large library of 2,2'-Dithiobis(benzonitrile) derivatives for various applications, including as potential enzyme inhibitors or materials components. acs.org

Structure-Property Relationships: A combined computational and experimental approach can establish clear structure-property relationships, providing design principles for novel functionalized molecules with targeted characteristics. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。